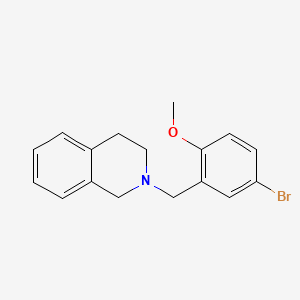
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide, also known as PTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and biochemistry.
作用機序
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide works by binding to the active site of protein tyrosine phosphatases, thereby inhibiting their activity. This leads to the accumulation of phosphorylated proteins, which in turn leads to the inhibition of various signaling pathways that are crucial for cancer cell growth and survival.
Biochemical and Physiological Effects
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models. 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide in lab experiments is its specificity towards protein tyrosine phosphatases, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide is its potential toxicity, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for the research on 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide. One of the potential applications of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide is in the development of novel cancer therapies. 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide can be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Another future direction is to study the role of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide and to develop more potent and selective inhibitors of protein tyrosine phosphatases.
Conclusion
In conclusion, 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide is a promising chemical compound that has potential applications in the field of medicine and biochemistry. Its ability to inhibit the activity of protein tyrosine phosphatases makes it a valuable tool for studying various cellular processes and for developing novel cancer therapies. However, further research is needed to fully understand the mechanism of action of 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide and to optimize its synthesis method.
合成法
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-pyridinemethanol with 4-methylthiophenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromopropionyl chloride. The final product is obtained after purification through column chromatography.
科学的研究の応用
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-(phenylthio)-N-(3-pyridinylmethyl)propanamide works by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a crucial role in cancer cell growth and survival.
特性
IUPAC Name |
3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(17-12-13-5-4-9-16-11-13)8-10-19-14-6-2-1-3-7-14/h1-7,9,11H,8,10,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDVZZKSDXKEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(3-pyridinylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)
![2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5689009.png)
![N-[(2-ethoxy-3-pyridinyl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5689031.png)
![3-[1-(3-fluorobenzyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B5689039.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5689045.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5689047.png)
![1-[(7-fluoroquinazolin-4-yl)amino]-3-(3-methoxyphenoxy)propan-2-ol](/img/structure/B5689051.png)
![N'-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]urea](/img/structure/B5689058.png)
![2-ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5689065.png)
![4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5689067.png)

![8-(2,3-difluoro-4-methylbenzyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5689098.png)
![1-(cyclobutylcarbonyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5689103.png)
![N'-[2-(3-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}piperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5689105.png)